molecular formula C22H14ClNO3 B2742537 2-chloro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide CAS No. 923156-81-4

2-chloro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide

Cat. No.: B2742537
CAS No.: 923156-81-4
M. Wt: 375.81
InChI Key: MJFDDOSYOSQLLR-UHFFFAOYSA-N
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Description

2-chloro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide is a synthetic organic compound that belongs to the class of chromen-4-one derivatives.

Mechanism of Action

Target of Action

Similar compounds have been reported to interact with proteins . The aldehyde group in these compounds was selected as the active group to bind to the protein during conjugation .

Mode of Action

It can be inferred from similar compounds that the aldehyde group in these compounds binds to the protein during conjugation . This binding could potentially alter the protein’s function, leading to various downstream effects.

Biochemical Pathways

Similar compounds have been reported to have anti-inflammatory activity , suggesting that they may affect pathways related to inflammation.

Result of Action

Similar compounds have been reported to exhibit anti-inflammatory activity , suggesting that this compound may also have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide typically involves the reaction of 4-oxo-2-phenyl-4H-chromen-6-ylamine with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide
  • 4-methyl-2-oxo-2H-chromen-7-ylamine
  • 2-phenyl-4H-chromen-4-one derivatives

Uniqueness

2-chloro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide stands out due to its unique combination of the chromen-4-one core with a chlorobenzamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific and industrial applications .

Properties

IUPAC Name

2-chloro-N-(4-oxo-2-phenylchromen-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClNO3/c23-18-9-5-4-8-16(18)22(26)24-15-10-11-20-17(12-15)19(25)13-21(27-20)14-6-2-1-3-7-14/h1-13H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJFDDOSYOSQLLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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